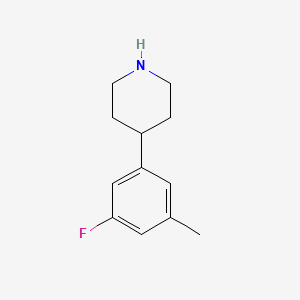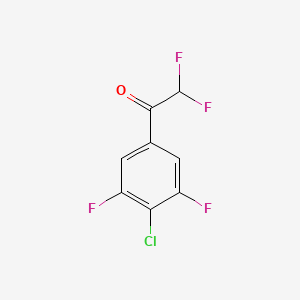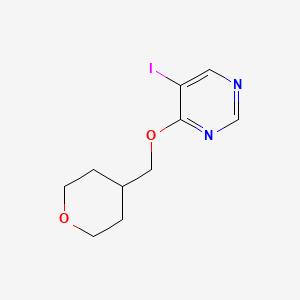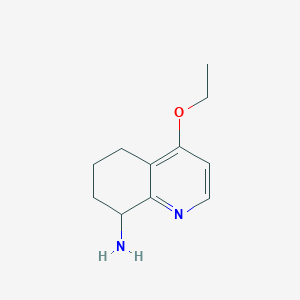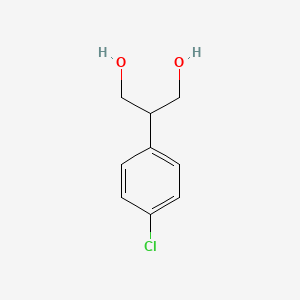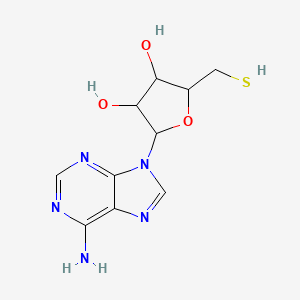
2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol is a complex organic compound with significant implications in various scientific fields. This compound features a purine base linked to a modified ribose sugar, making it structurally similar to nucleosides found in DNA and RNA. Its unique structure allows it to participate in a variety of biochemical processes, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler precursors like formamide and glycine.
Attachment to Ribose: The purine base is then attached to a ribose sugar derivative. This step often involves the use of a glycosylation reaction, where the purine base reacts with a protected ribose derivative under acidic or basic conditions.
Modification of the Ribose: The ribose sugar is modified to introduce the sulfanylmethyl group. This can be achieved through a substitution reaction where a suitable thiol reagent reacts with a halogenated ribose derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control, high-yield purification techniques like crystallization or chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine base or the sulfanylmethyl group, potentially leading to the formation of dihydropurine derivatives or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanylmethyl group, where various nucleophiles can replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives or thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in nucleic acid chemistry. It can be used as a probe to investigate DNA and RNA interactions, as well as the mechanisms of enzyme action on nucleic acids. Its structural similarity to natural nucleosides makes it a valuable tool for studying genetic processes and developing new biotechnological applications.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a precursor for the synthesis of antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a promising candidate for drug development, particularly in targeting viral replication and cancer cell proliferation.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate for the synthesis of a wide range of products.
作用机制
The mechanism of action of 2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol involves its interaction with nucleic acids and enzymes. The purine base can form hydrogen bonds with complementary nucleotides, allowing it to integrate into DNA or RNA strands. This integration can disrupt normal genetic processes, leading to the inhibition of viral replication or cancer cell growth.
At the molecular level, the compound can target specific enzymes involved in nucleic acid metabolism. By binding to the active site of these enzymes, it can inhibit their activity and prevent the synthesis or repair of nucleic acids. This mechanism is particularly relevant in the development of antiviral and anticancer therapies.
相似化合物的比较
Similar Compounds
2-Aminopurine: A structural isomer of the purine base in the compound, used as a fluorescent probe in DNA studies.
6-Thioguanine: A thiol-containing purine derivative used in cancer treatment.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Uniqueness
2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol is unique due to its combination of a purine base with a modified ribose sugar containing a sulfanylmethyl group. This unique structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications. Its ability to interact with nucleic acids and enzymes sets it apart from other similar compounds, providing unique opportunities for therapeutic development and scientific exploration.
属性
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJHWWUZHBUUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
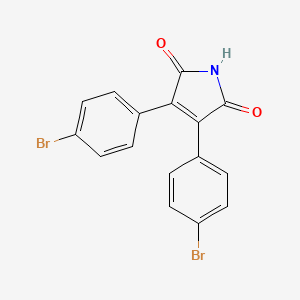
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
